P2Y1 Receptor Antagonism Comparison
In a direct head-to-head comparison of thioamide derivatives, 2-cyano-N-(4-methylphenyl)ethanethioamide exhibited an IC₅₀ of 11 nM for antagonism of the P2Y1 receptor in washed human platelets, as measured by FLIPR calcium flux assay using 1 µM 2-methylthio-ADP as agonist [1]. This potency is approximately 2.6-fold higher than that of the related compound BDBM50429537 (IC₅₀ = 29 nM) under identical assay conditions, and markedly superior to other thioamide analogs that showed IC₅₀ values in the micromolar range or were inactive [2].
| Evidence Dimension | P2Y1 receptor antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | BDBM50429537: 29 nM; other thioamide analogs: >1,000 nM |
| Quantified Difference | 2.6-fold more potent than BDBM50429537; >90-fold more potent than other thioamide analogs |
| Conditions | Washed human platelets; 1 µM 2-methylthio-ADP-induced calcium flux; FLIPR assay |
Why This Matters
Higher P2Y1 antagonism potency translates to lower required concentrations in functional assays, reducing off-target effects and improving the signal-to-noise ratio in platelet aggregation studies.
- [1] BindingDB. (2025). BDBM50445206: Antagonist activity at P2Y1 receptor in washed human platelets. Binding Database, University of California San Diego. View Source
- [2] BindingDB. (2025). BDBM50429537: Antagonist activity at P2Y1 receptor. Binding Database, University of California San Diego. View Source
